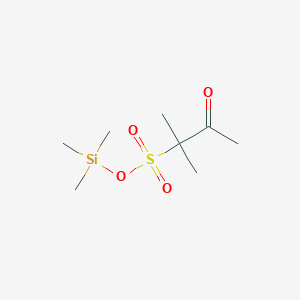
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is an organic compound characterized by the presence of a trimethylsilyl group attached to a sulfonate ester. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate typically involves the reaction of 2-methyl-3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate involves the formation of a stable intermediate through the interaction of the trimethylsilyl group with various functional groups. This intermediate can undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.
Trimethylsilyl acetate: Used in the protection of hydroxyl groups.
Uniqueness
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is unique due to its specific structure, which combines the properties of a sulfonate ester with a trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
72458-52-7 |
|---|---|
Formule moléculaire |
C8H18O4SSi |
Poids moléculaire |
238.38 g/mol |
Nom IUPAC |
trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C8H18O4SSi/c1-7(9)8(2,3)13(10,11)12-14(4,5)6/h1-6H3 |
Clé InChI |
JQIRMQOBKLLWNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)S(=O)(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















